

Solubility Profile & Thermodynamic Characterization of 5-Chloro-2-(hydroxymethyl)phenol

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | 5-Chloro-2-(hydroxymethyl)phenol |
| CAS No.: | 64917-81-3 |
| Cat. No.: | B3055468 |

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Chloro-2-(hydroxymethyl)phenol, also known as 5-chloro-2-hydroxybenzyl alcohol, is a critical bifunctional intermediate. Possessing both a phenolic hydroxyl and a benzylic alcohol moiety, it exhibits complex solubility behavior driven by dual hydrogen-bonding capabilities.[1] It serves as a precursor in the synthesis of agrochemicals (e.g., specific fungicides like Dichlorophen derivatives) and specialized phenolic resins.

Understanding its solubility landscape is non-trivial due to the competing polarity of the hydroxyl groups and the lipophilicity of the chlorinated aromatic ring. This guide outlines the solubility behavior, thermodynamic modeling frameworks, and validation protocols required for industrial application.

Chemical Identity[1][3][4][6][7][9]

- IUPAC Name: **5-Chloro-2-(hydroxymethyl)phenol**[2]

- CAS Number: 5330-38-1[3][4][5][1][6]
- Molecular Formula:
- Key Functional Groups: Phenolic -OH (Acidic), Benzylic -OH (Alcoholic), Chloro- (Lipophilic).

Qualitative Solubility Landscape

Based on structural analysis and synthetic workflows (e.g., hydroxymethylation of 4-chlorophenol), the solubility profile is categorized by solvent polarity and interaction type.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
|----------------|--------------------------------|-------------------|---|
| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong Hydrogen Bond (HB) donor/acceptor interactions with both -OH groups. Preferred solvents for reaction. |
| Aprotic Polar | DMSO, DMF, THF | Very High | Strong dipole-dipole interactions; DMSO disrupts inter-molecular H-bonds of the crystal lattice effectively. |
| Moderate Polar | Ethyl Acetate, Acetone | Moderate to High | Good solubility due to HB acceptance from the phenol/benzyl alcohol protons. Common extraction solvents. ^[7] |
| Aromatic | Toluene, Benzene | Low to Moderate | Solubility increases significantly with temperature. Often used as antisolvents or for cooling crystallization. |
| Non-Polar | Hexane, Heptane | Insoluble | Lack of polar interactions prevents solvation of the hydrophilic hydroxyl regions. |
| Aqueous | Water | Low | Limited solubility at neutral pH; highly soluble in alkaline |

aqueous media (pH > 10) due to phenoxide formation.

Theoretical Framework: Thermodynamic Modeling

To transition from qualitative observation to process control, solubility data must be modeled. For **5-Chloro-2-(hydroxymethyl)phenol**, the Modified Apelblat Equation is the standard for correlating mole fraction solubility (

) with temperature ().

The Modified Apelblat Model

This semi-empirical model accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of experimental data.
 - and
relate to the enthalpy of solution.
 - accounts for the temperature dependence of the heat capacity.

The van't Hoff Equation

For initial approximations over narrow temperature ranges, the simplified van't Hoff equation is used to determine the apparent enthalpy of dissolution (

):

- Process Implication: A positive

indicates an endothermic dissolution, confirming that solubility increases with temperature—a prerequisite for cooling crystallization.

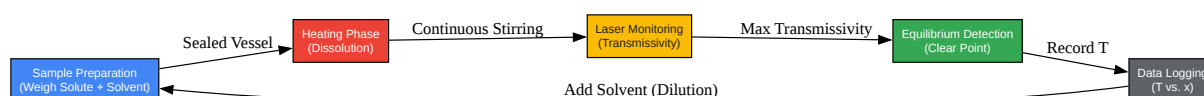
Experimental Protocol: High-Fidelity Determination

Since specific mole-fraction datasets for this intermediate are often proprietary, the following Self-Validating Protocol is required to generate reliable internal data.

Method: Dynamic Laser Monitoring (Synthetic Method)

This method is superior to gravimetric analysis for this compound due to the avoidance of sampling errors and temperature fluctuations during filtration.

Workflow Diagram



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Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology

- Preparation:
 - Use a jacketed glass vessel (50 mL) coupled with a programmable thermostatic bath (accuracy K).
 - Weigh **5-Chloro-2-(hydroxymethyl)phenol** () and solvent () using an analytical balance (g).
- Setup:

- Insert a laser transmittance probe and a temperature sensor directly into the slurry.
- Set agitation to 400 RPM to ensure suspension homogeneity.
- Heating Ramp:
 - Heat the slurry at a slow rate (e.g.,

K/min).
 - Monitor laser transmittance. The mixture is opaque (0% transmittance) when undissolved.
- Determination:
 - Record the temperature (

) at which transmittance sharply rises to 100% (the "Clear Point"). This corresponds to the saturation temperature for the known mole fraction.
- Validation (Hysteresis Check):
 - Cool the solution at the same rate until turbidity reappears ("Cloud Point").
 - The Metastable Zone Width (MSZW) is

. A narrow MSZW validates the equilibrium assumption.

Process Application: Purification & Crystallization

The solubility differential of **5-Chloro-2-(hydroxymethyl)phenol** in mixed solvent systems is the key to high-purity isolation.

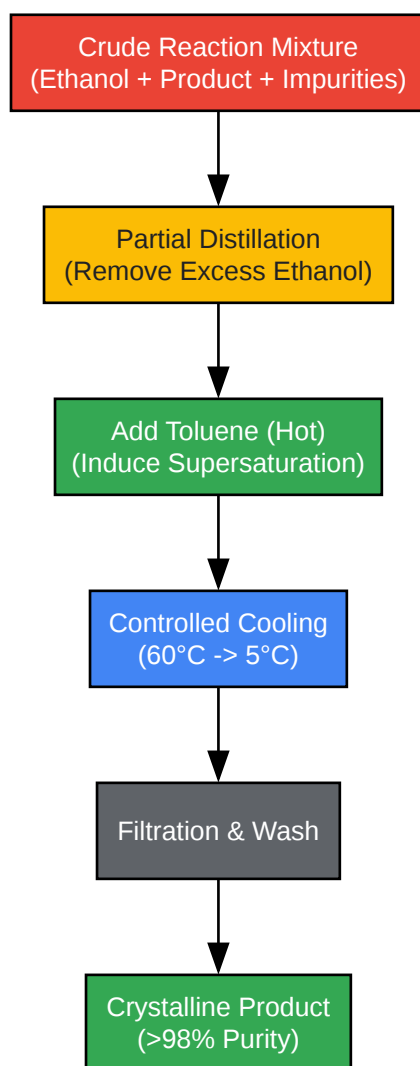
Solvent Selection Logic

- Reaction Solvent: Ethanol (High solubility, facilitates nucleophilic attack).
- Crystallization Solvent: Toluene (Antisolvent behavior).[8]

Protocol:

- Concentration: Distill the ethanolic reaction mixture to remove 70-80% of the solvent.
- Antisolvent Addition: Add hot Toluene slowly to the concentrated residue.
- Cooling: Ramp temperature down from 60°C to 5°C at 5°C/hour.
- Result: The hydrophobic chloro-phenyl ring drives crystallization in the non-polar toluene environment, while impurities remain in the mother liquor.

Purification Logic Flow



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Figure 2: Antisolvent Crystallization Workflow.

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